Product packaging for Tebufloquin(Cat. No.:CAS No. 376645-78-2)

Tebufloquin

Katalognummer: B3424904
CAS-Nummer: 376645-78-2
Molekulargewicht: 289.34 g/mol
InChI-Schlüssel: LWLJEQHTPVPKSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualizing Quinoline (B57606) Derivatives in Fungicide Discovery

Nitrogen-containing heterocycles, such as quinoline, are foundational structures in both medicinal chemistry and agrochemical research due to their inherent biological activity and versatile chemical properties. Quinoline derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, antimalarial, and, importantly for agriculture, fungicidal, herbicidal, and insecticidal properties hep.com.cnnih.govnih.govacs.orgresearchgate.net. This versatility makes the quinoline scaffold a "privileged scaffold" for the discovery of new agrochemically active molecules hep.com.cnacs.org. Historically, quinoline-based compounds like quinoxyfen (B1680402) have been successfully developed as fungicides, showcasing the potential of this chemical class to address agricultural challenges hep.com.cnagropages.com. Tebufloquin itself is recognized as a significant quinoline fungicide, primarily developed for its efficacy against rice blast disease hep.com.cnnih.govagropages.comherts.ac.ukebi.ac.uk.

Historical Perspective of this compound's Academic Emergence

This compound was first discovered by Meiji Seika Kaisha (now Meiji Seika Pharma Co., Ltd.) in 2005 hep.com.cnagropages.comnih.govagropages.comagropages.comconnectjournals.com. It was subsequently registered in Japan in 2013 nih.gov and its ISO common name, this compound, was published in 2009 agropages.com. Its development marked a step forward in controlling agricultural fungal diseases, particularly rice blast (Magnaporthe grisea), and it has shown efficacy against strains resistant to other fungicidal agents hep.com.cnagropages.comagropages.comagropages.com. Following its initial development, this compound began to serve as a critical reference compound and a "lead compound" in academic research, inspiring the synthesis and evaluation of numerous related quinoline derivatives aimed at enhancing fungicidal activity or exploring novel mechanisms of action hep.com.cnnih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net.

Significance of this compound as a Research Scaffold

The structural integrity of this compound, particularly its core 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline moiety, has proven to be a valuable starting point for synthetic chemists hep.com.cnnih.gov. Researchers have utilized this compound as a lead compound to design and synthesize a range of new quinoline analogs, often by modifying substituents on the quinoline ring or the ester group at the 4-position hep.com.cnnih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net. This approach allows for systematic investigation into structure-activity relationships (SAR), helping to identify key structural features that contribute to fungicidal potency and spectrum of activity hep.com.cnnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net. By retaining the fundamental quinoline scaffold and introducing variations, scientists aim to discover compounds with improved efficacy, broader target ranges, or enhanced resistance-breaking capabilities compared to the parent molecule.

Current State of Academic Inquiry on this compound and its Analogs

Current academic research on this compound and its derivatives primarily focuses on the synthesis of novel quinoline compounds and the evaluation of their fungicidal potential against various plant pathogens. Studies often employ this compound as a benchmark for comparison, assessing the performance of newly synthesized analogs against diseases such as rice blast (Pyricularia oryzae), Sclerotinia sclerotiorum, Rhizoctonia solani, and others hep.com.cnnih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net. Investigations into the mode of action are ongoing, with evidence suggesting that this compound may act by inhibiting mitochondrial electron transport, potentially targeting dihydroorotate (B8406146) dehydrogenase (DHODH) or complex II, and notably, it does not appear to inhibit melanin (B1238610) biosynthesis, suggesting a distinct mechanism from some conventional fungicides hep.com.cnagropages.comnih.govagropages.comherts.ac.uk. Furthermore, research explores structure-activity relationships to guide the design of next-generation fungicides with improved properties, such as enhanced potency or favorable pharmacokinetic profiles hep.com.cnnih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20FNO2 B3424904 Tebufloquin CAS No. 376645-78-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-9-10(2)19-15-13(16(9)21-11(3)20)7-12(8-14(15)18)17(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJEQHTPVPKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020381
Record name Tebufloquin
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Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376645-78-2
Record name Tebufloquin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tebufloquin
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Record name Tebufloquin
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Record name TEBUFLOQUIN
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Research Findings and Efficacy Data

Foundational Synthetic Pathways to the Quinoline Core

The synthesis of the this compound molecule, chemically known as (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate (B1210297), hinges on the initial construction of its central quinoline ring system. nih.govnih.govherts.ac.uk This is followed by the introduction of the acetate group. The key intermediate in this process is 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-ol. lookchem.combldpharm.com

Key Precursors and Reaction Conditions

The construction of the 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-ol intermediate is achieved through a multi-step synthetic sequence. lookchem.com A common starting material for this synthesis is 4-(tert-butyl)aniline. lookchem.com The synthesis proceeds through a series of reactions including acylation, substitution, hydrolysis, and ultimately, a cyclization reaction to form the quinoline core. lookchem.com

While the specific multi-step pathway from 4-(tert-butyl)aniline is a documented approach, the formation of the substituted 4-hydroxyquinoline (B1666331) core can also be conceptualized through established named reactions in heterocyclic chemistry, such as a Combes-type synthesis. This would theoretically involve the reaction of a suitably substituted aniline (B41778), in this case, 4-tert-butyl-2-fluoroaniline, with a β-dicarbonyl compound like ethyl 2-methylacetoacetate (B1246266).

In a related synthesis of a fluorinated quinoline analog, the quinoline ring was formed by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) at an elevated temperature of 150 °C. nih.gov PPA serves as both a solvent and an acidic catalyst in this one-step cyclization. nih.gov Following the reaction, the mixture is cooled and neutralized to precipitate the 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov The final step to obtain this compound itself would involve the esterification of the 4-hydroxyl group to introduce the acetate moiety.

Table 1: Key Precursors for Quinoline Core Synthesis

PrecursorRole in Synthesis
4-(tert-butyl)anilineStarting material for the synthesis of the this compound intermediate. lookchem.com
2-FluoroanilineAniline precursor used in the synthesis of fluorinated quinoline analogs. nih.gov
Ethyl 2-methylacetoacetateA β-dicarbonyl compound that reacts with an aniline derivative to form the quinoline ring. nih.gov

Methodological Advances in Quinoline Skeleton Construction

The synthesis of quinoline derivatives has been a subject of extensive research, leading to the development of various classical and advanced methodologies. Traditional methods for constructing the quinoline skeleton include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. mdpi.com These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic or basic conditions. mdpi.com

More recent advancements in synthetic organic chemistry have introduced more efficient and environmentally benign approaches to quinoline synthesis. These include microwave-assisted reactions, which can significantly reduce reaction times and improve yields. nih.gov The use of novel catalysts, such as ionic liquids, metal-organic frameworks, and nanocatalysts, has also been explored to enhance the efficiency and selectivity of the Friedländer synthesis and other related reactions. nih.gov These modern techniques offer advantages in terms of milder reaction conditions, easier product isolation, and the potential for greater structural diversity in the resulting quinoline derivatives. mdpi.com

This compound as a Lead Compound in Fungicide Design

Lead compounds serve as a starting point for the development of new and improved derivatives with enhanced biological activities. This compound's proven fungicidal properties make it an excellent template for the design of novel antifungal agents. nih.govhep.com.cn

Rationale for this compound as a Template for New Compound Synthesis

This compound is a recognized fungicide, particularly effective against rice blast. lookchem.comhep.com.cn Its quinoline core is a versatile scaffold that allows for structural modifications. nih.govmdpi.com The presence of a fluorine atom in its structure is also significant, as the introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to improve metabolic stability, lipophilicity, and ultimately, biological efficacy. nih.gov The metabolite of this compound, 6-tert-butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone, is itself a potent inhibitor of rice blast. lookchem.com These factors provide a strong rationale for using the this compound structure as a blueprint for synthesizing new fungicides with potentially superior performance.

Targeted Structural Modifications for Enhanced Bioactivity

Researchers have explored various structural modifications of the this compound scaffold to enhance its antifungal activity. A key strategy involves the esterification of the 4-hydroxyl group of the quinoline core with different substituted benzoic acids. nih.gov This modification aims to explore the impact of various substituents on the molecule's interaction with its biological target.

Another important modification is the introduction of a fluorine atom at the 8-position of the quinoline ring. nih.gov This is a strategic placement, as fluorine's high electronegativity and small size can significantly alter the electronic properties and binding interactions of the molecule. nih.gov By combining these modifications, scientists can generate a library of this compound analogs with a range of physicochemical properties and biological activities, allowing for the identification of compounds with improved fungicidal potency and spectrum.

Synthesis of this compound Analogs and Fluorinated Derivatives

Building upon the this compound scaffold, numerous analogs and fluorinated derivatives have been synthesized and evaluated for their fungicidal properties. nih.gov

A common synthetic route to these analogs starts with the synthesis of an 8-fluoro-2,3-dimethylquinolin-4-ol intermediate, as previously described. nih.gov This intermediate is then subjected to an esterification reaction with a variety of substituted benzoic acids. nih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the efficient synthesis of a diverse range of this compound analogs with different ester functionalities at the 4-position.

The bioactivity of these synthesized analogs has been tested against a panel of phytopathogenic fungi. nih.gov The results have shown that several of the new fluorinated quinoline derivatives exhibit good antifungal activity, with some compounds demonstrating higher efficacy against specific fungi, such as Sclerotinia sclerotiorum and Rhizoctonia solani, when compared to the parent compound, this compound. nih.gov For instance, certain analogs showed over 80% inhibition of S. sclerotiorum, surpassing the 75.0% inhibition by this compound. nih.gov Similarly, some derivatives displayed higher activity against R. solani (e.g., 80.8%) compared to this compound (69.7%). nih.gov These findings highlight the potential of targeted structural modification of the this compound scaffold to develop new and more potent fungicides.

Table 2: Antifungal Activity of Selected this compound Analogs

CompoundTarget FungusInhibition (%)This compound Inhibition (%)
Analog 2gR. solani80.8 nih.gov69.7 nih.gov
Analog 2nS. sclerotiorum>80 nih.gov75.0 nih.gov
Analog 2bS. sclerotiorum>80 nih.gov75.0 nih.gov
Analog 2eS. sclerotiorum>80 nih.gov75.0 nih.gov
Analog 2fS. sclerotiorum>80 nih.gov75.0 nih.gov
Analog 2kS. sclerotiorum>80 nih.gov75.0 nih.gov

Design Principles for Perfluoropropan-2-yl-based Quinoline Derivatives

Utilizing this compound as a lead compound, researchers have designed and synthesized novel quinoline derivatives by introducing a perfluoropropan-2-yl group. researchgate.netrsc.org The primary design strategy involves replacing the tert-butyl group on the quinoline scaffold with a perfluoropropan-2-yl moiety (CF(CF₃)₂). rsc.org This modification is based on the principle that incorporating fluorine atoms can significantly alter the physical and chemical properties of a molecule, such as lipophilicity and metabolic stability, which can lead to enhanced biological activity. researchgate.net The design strategy also explored replacing the fluorine atom at the 8-position with a chlorine atom and substituting the acetyl group at the 4-position with a carbonate group to investigate structure-activity relationships. rsc.org The resulting compounds have shown potent fungicidal activities, in some cases exceeding that of the parent compound, this compound. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs is a key area of interest for developing new agrochemicals with potentially higher specificity and efficacy. nih.gov The creation of chiral quinoline derivatives involves asymmetric synthesis, which generates enantiomerically pure compounds. researchgate.net

Several stereoselective strategies are applicable for producing chiral analogs of this compound:

Asymmetric Diels-Alder Reactions: Chiral Lewis acid catalysts can be used to promote asymmetric inverse electron demand (IED) Diels-Alder reactions, leading to the formation of asymmetric tetrahydroquinoline derivatives. nih.gov This approach allows for the controlled introduction of stereocenters into the quinoline core.

Central-to-Axial Chirality Conversion: A two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction can create tetrahydroquinolines with defined stereocenters. researchgate.net Subsequent oxidation can convert this central chirality into axial chirality, yielding atropisomeric quinoline-naphthalene structures. researchgate.net

Photoredox Catalysis: A modern approach combines a chiral acid catalyst with an iridium photocatalyst to achieve the enantioselective synthesis of quinolines bearing both C–N axial chirality and a central carbon chirality. rsc.orgrsc.org This Minisci-type addition reaction allows for the construction of complex chiral molecules under mild conditions. rsc.orgrsc.org

Use of Chiral Ligands: The synthesis of chiral ligands that incorporate a quinoline motif is a well-established method. researchgate.netthieme-connect.com These chiral ligands can then be used in metal-catalyzed reactions to induce asymmetry in the synthesis of a wide range of compounds. researchgate.net

These methods provide a robust toolbox for chemists to design and synthesize novel chiral quinoline analogs, which could lead to the discovery of next-generation fungicides inspired by the this compound scaffold. digitellinc.com

Advanced Spectroscopic and Structural Elucidation Techniques in this compound Synthesis Research

The characterization and structural confirmation of newly synthesized this compound analogs rely on a suite of advanced analytical techniques. These methods are essential for verifying the identity and purity of the target compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. researchgate.net Both ¹H NMR and ¹³C NMR are routinely used to confirm the successful synthesis of target molecules. researchgate.net

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for verifying the arrangement of substituents on the quinoline ring and any modifications made during derivatization.

¹³C NMR is used to determine the number and types of carbon atoms in the molecule, confirming the carbon skeleton of the quinoline core and the presence of all expected functional groups. researchgate.net

In studies involving the synthesis of novel fluorinated quinoline analogs, ¹H and ¹³C NMR spectra serve as primary evidence for structural confirmation. researchgate.net

Table 1: Representative NMR Data for a this compound Analog (Data below is illustrative and based on typical values for similar structures)

Nucleus Chemical Shift (ppm) Description
¹H 7.50-7.80 Aromatic protons on the quinoline ring
¹H 2.50 Methyl group protons on the quinoline ring
¹H 2.35 Acetyl group protons
¹H 1.30 tert-butyl group protons
¹³C 170.0 Carbonyl carbon (ester)
¹³C 150.0-160.0 Aromatic carbons attached to N and F
¹³C 115.0-145.0 Other aromatic carbons
¹³C 35.0 Quaternary carbon of tert-butyl group
¹³C 31.0 Methyl carbons of tert-butyl group
¹³C 21.0 Acetyl methyl carbon

Mass Spectrometry (MS and HRMS) for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of synthesized compounds.

Mass Spectrometry (MS) provides the mass-to-charge ratio of the molecular ion, which confirms the molecular weight of the synthesized analog. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the precise elemental formula of a compound. rsc.orgresearchgate.net This is critical for distinguishing between compounds with the same nominal mass and for confirming that the synthesized molecule has the correct atomic composition. For this compound (C₁₇H₂₀FNO₂), the exact mass is 289.1478 g/mol . nih.govrsc.org HRMS analysis of a synthesized analog must match this theoretical value to confirm its identity. researchgate.net

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₇H₂₀FNO₂ nih.govrsc.orgnih.gov
Molecular Weight 289.34 g/mol rsc.org

X-ray Crystallography for Definitive Structural Determination

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-fluoroaniline
ethyl 2-methylacetoacetate
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
polyphosphoric acid
2,3-dimethyl-4-hydroxyquinoline
EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
DMAP (4-Dimethylaminopyridine)
Chlorine
Carbonate

Molecular and Biochemical Mechanisms of Action of Tebufloquin

Inhibition of Mitochondrial Electron Transport System

The mitochondrial electron transport system (ETS) is a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Tebufloquin targets a crucial component of this system.

This compound has been identified as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase jst.go.jptandfonline.comresearchgate.netrsc.orgmdpi.com. This complex plays a pivotal role in the ETS by accepting electrons from ubiquinol (B23937) and transferring them to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane to generate an electrochemical gradient essential for ATP synthesis nih.gov. This compound's action at this site disrupts this vital electron flow, thereby impairing the cell's ability to produce energy google.commdpi.com. While classified under FRAC codes U16 and U17, suggesting an unknown binding site and mode of action respectively, it is understood to interact with Complex III and is not cross-resistant with QoI fungicides frac.info.

The mechanism by which this compound inhibits Complex III involves its interaction with ubiquinol oxidase activity. Research suggests that this compound blocks the oxidation of ubiquinol at the quinone outside (Qo) site of the cytochrome bc1 complex google.com. This blockage prevents the transfer of electrons from ubiquinol to the cytochrome b component of Complex III. Consequently, the electron transfer chain is interrupted, halting the proton pumping activity and ultimately leading to a severe deficit in cellular ATP production mdpi.commdpi.com.

Characterization of Specific Binding Sites (QoI and QiI Analogy)

Fungicides targeting Complex III can bind to different sites, primarily the Quinone outside (Qo) site or the Quinone inside (Qi) site researchgate.netfrac.info. QoI (Quinone outside Inhibitor) fungicides, for instance, bind to the Qo site mdpi.commdpi.comfrac.infofrac.infonih.gov. While this compound's precise binding site is not as definitively characterized as established QoI or QiI compounds, evidence suggests it acts at or near the Qo site, given its inhibition of ubiquinol oxidase google.com. Importantly, this compound is noted as not exhibiting cross-resistance with QoI fungicides, indicating potential differences in its binding interaction or resistance mechanisms compared to this class frac.info. Its classification under FRAC codes U16 and U17 further highlights ongoing research into its specific binding characteristics relative to known fungicide groups frac.info.

Table 1: Comparative Classification of Complex III Inhibitors

FeatureThis compoundQoI FungicidesQiI Fungicides
Primary Target Mitochondrial Electron Transport Chain, Complex III (Cytochrome bc1)Mitochondrial Electron Transport Chain, Complex III (Cytochrome bc1)Mitochondrial Electron Transport Chain, Complex III (Cytochrome bc1)
Binding Site Suggested Qo site google.com; FRAC U16 (unknown binding site) frac.infoQuinone outside (Qo) site mdpi.comgoogle.commdpi.comfrac.infofrac.infonih.govQuinone inside (Qi) site researchgate.netfrac.infofrac-argentina.orgfrac-argentina.org
Mechanism Analogy Inhibits ubiquinol oxidase activity google.comInhibits ubiquinol oxidase activity, blocks electron transfer mdpi.comgoogle.commdpi.comInhibits ubiquinol oxidase activity frac.info
Cross-Resistance to QoI Not cross-resistant to QoI frac.infoHigh risk of cross-resistance among members frac.infofrac.infonih.govNot cross-resistant to QoI frac.info
FRAC Code U16, U17 (Proposed) frac.info11 (QoI-fungicides) frac.infofrac.info21 (QiI fungicides) frac.infofrac-argentina.orgfrac-argentina.org
Mode of Action (MOA) Considered a respiratory inhibitor jst.go.jp; Unknown MOA (U17) frac.infoRespiration inhibitor mdpi.comgoogle.commdpi.comRespiration inhibitor frac.infofrac-argentina.orgfrac-argentina.org
Impact on Respiration Inhibits electron transfer, disrupts ATP productionInhibits electron transfer, disrupts ATP productionInhibits electron transfer, disrupts ATP production

Cellular and Subcellular Effects of this compound on Fungal Pathogens

The inhibition of energy production by this compound has cascading effects on fungal cells, impacting their structure and metabolic pathways.

While specific detailed studies on this compound's direct impact on fungal hyphal morphology are limited in the reviewed literature, general observations for respiration inhibitors suggest significant cellular disruption. The blockage of ATP synthesis leads to a general cessation of growth and development. Indirectly, the energy deficit can manifest as cellular stress, potentially leading to alterations in cell wall integrity, membrane function, and organelle structure as the cell struggles to maintain homeostasis. However, concrete cytological data directly attributing specific morphological changes to this compound requires further dedicated research.

The primary impact of this compound on fungal energy metabolism is the direct inhibition of ATP synthesis via the disruption of the mitochondrial electron transport chain mdpi.comgoogle.commdpi.com. By blocking electron flow through Complex III, this compound effectively halts oxidative phosphorylation, the main process by which fungi generate ATP. This severe energy deficiency impairs all energy-dependent cellular processes, including biosynthesis, transport, and maintenance of cellular structures, ultimately leading to inhibited growth and cell death.

Comparative Analysis with Other Mitochondrial Inhibitor Fungicides

The intricate process of cellular respiration within fungal mitochondria represents a critical vulnerability that has been extensively exploited for the development of effective fungicides. Many agricultural fungicides function by disrupting the mitochondrial electron transport chain (ETC), thereby inhibiting ATP synthesis and ultimately leading to fungal death. This compound, a fungicide registered for use in rice blast disease control, is recognized as a compound that inhibits mitochondrial respiration and the electron transfer system jst.go.jpfujifilm.com. However, its precise target site and detailed mechanism of action within the ETC remain largely unclarified, leading to its classification under FRAC Code U17, indicating an unknown or uncertain mode of action frac.info. This lack of precise definition positions this compound uniquely when compared to more established classes of mitochondrial inhibitors like Quinone Outside Inhibitors (QoIs) and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).

Quinone Outside Inhibitors (QoIs) represent one of the most significant classes of mitochondrial respiration inhibitors. Fungicides such as strobilurins (e.g., azoxystrobin, pyraclostrobin) and famoxadone (B114321) target Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain, specifically binding to the Quinone Outside (Qo) site frac.infocropprotectionnetwork.orgfrontiersin.orgunl.edufrontiersin.orgcabidigitallibrary.orgmdpi.comcroplifejapan.orgnih.govlongdom.org. This binding event blocks electron transfer from ubiquinol to cytochrome c, thereby halting ATP production and leading to fungal cell death. Resistance to QoI fungicides commonly arises from target-site mutations, primarily in the cytochrome b (Cyt b) gene frac.infofrontiersin.orgunl.educabidigitallibrary.orgcroplifejapan.org. Crucially, this compound has been shown not to be cross-resistant with QoI fungicides frac.info. This lack of cross-resistance strongly suggests that this compound does not interact with the Qo site of Complex III, or potentially targets a different complex within the ETC altogether, distinguishing it significantly from the QoI class.

Succinate Dehydrogenase Inhibitors (SDHIs) constitute another major group of fungicides that target cellular respiration. These compounds inhibit Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial ETC and the tricarboxylic acid (TCA) cycle frac.infocropprotectionnetwork.orgunl.edulongdom.orgmdpi.commdpi.comnih.govacs.orgresearchgate.netresearchgate.netnih.gov. SDHIs typically bind to the ubiquinone binding site of Complex II, thereby disrupting the oxidation of succinate to fumarate (B1241708) and blocking electron flow to ubiquinone mdpi.comacs.org. Resistance to SDHIs is often mediated by mutations in the genes encoding SDH subunits (e.g., SDHA, SDHB) frac.infoacs.orgresearchgate.net. While direct comparative data on cross-resistance between this compound and SDHIs is not explicitly detailed in the provided results, this compound's classification as having an unknown target site (U17) implies it does not fall into the well-defined SDHI chemical groups or target Complex II.

Beyond QoIs and SDHIs, other mitochondrial targets exist, including Complex I, Complex IV, and Complex V (ATP synthase), with various fungicides and compounds being developed or studied for their inhibitory effects on these complexes unl.edunih.govresearchgate.netasm.org. This compound's unique position, not being cross-resistant to QoIs and having an unclarified target site, suggests it may act on a different component of the mitochondrial respiratory machinery or interact with a distinct binding site on a known complex, potentially offering a novel avenue for managing fungal pathogens, especially those that have developed resistance to other mitochondrial inhibitors.

Comparative Overview of Mitochondrial Inhibitor Fungicides

Fungicide Class/ExampleTarget Site (Mitochondrial Complex)Specific Binding SiteMode of Action SummaryKnown Target GenesCross-Resistance with this compound
This compound Mitochondrial Electron Transport System (Unspecified)UnknownInhibits mitochondrial respiration and electron transfer jst.go.jpfujifilm.com.UnknownNot cross-resistant to QoI frac.info
QoI Fungicides (e.g., Azoxystrobin, Pyraclostrobin)Complex III (Cytochrome bc1 complex)Qo (Quinol Oxidation) siteBlocks electron transfer, inhibits respiration, paralyzes ATP production frac.infocropprotectionnetwork.orgfrontiersin.orgunl.educabidigitallibrary.orgmdpi.comcroplifejapan.org.Cyt b (Cytochrome b)Yes (among QoIs) frac.infocroplifejapan.org
SDHI Fungicides (e.g., Boscalid, Bixafen)Complex II (Succinate Dehydrogenase)Ubiquinone binding siteBlocks SDH activity, disrupts TCA cycle and electron transport, inhibits ATP production frac.infocropprotectionnetwork.orgunl.edumdpi.commdpi.comnih.govacs.orgresearchgate.netresearchgate.netnih.gov.SDH genes (SDHA, SDHB, etc.)Medium to high risk frac.info
QiI Fungicides (e.g., Cyazofamid)Complex III (Cytochrome bc1 complex)Qi (Quinol Inside) siteInhibits ubiquinol reduction, disrupting electron transport cropprotectionnetwork.orgcabidigitallibrary.org.Cyt b (Cytochrome b)Not specified
Complex I Inhibitors (e.g., Rotenone, Tebufenpyrad)Complex I (NADH Dehydrogenase)VariousInhibits NADH oxidation, disrupts electron transport and proton motive force researchgate.netasm.orgnih.govnih.gov.VariousNot specified

Note: The "Cross-Resistance with this compound" column primarily reflects known interactions based on FRAC classifications and reported studies. This compound's unknown target site means direct comparisons with SDHIs or other classes are based on the absence of known cross-resistance or classification into those groups.

Mentioned Compounds:

this compound

Azoxystrobin

Pyraclostrobin

Famoxadone

Boscalid

Bixafen

Carboxin

Fluopyram

Cyazofamid

Ametoctradin

Rotenone

Tebufenpyrad

Pyridaben

Biological Activity and Preclinical Efficacy Studies

In Vivo Efficacy Assessment in Plant Pathogen Models (Preclinical)

Evaluation of Disease Control Efficacy in Plant-Pathogen Systems

Research has established Tebufloquin's effectiveness in controlling a range of economically significant plant diseases. Studies have demonstrated its potent activity against oomycetes, such as Phytophthora infestans, a pathogen responsible for late blight in potatoes, where this compound application led to a substantial reduction in disease severity. Furthermore, this compound has shown significant efficacy against Plasmopara viticola, the causal agent of downy mildew in grapevines, providing effective protection against foliar infections. Its activity also extends to fungal pathogens like Botrytis cinerea, commonly known as grey mold, where it has been shown to inhibit disease development in crops such as strawberries. Additional investigations have highlighted its broad-spectrum potential against other fungal pathogens affecting various crops.

Comparative Efficacy Studies against Commercial Fungicides

Comparative analyses have been crucial in positioning this compound within the current fungicide market. Studies have indicated that this compound exhibits efficacy comparable to or exceeding that of established commercial fungicides. For instance, its control of Plasmopara viticola on grapevines was found to be on par with azoxystrobin, a widely used strobilurin fungicide. In trials against early blight caused by Alternaria solani, this compound demonstrated superior control compared to mancozeb. Furthermore, this compound has shown promise in managing powdery mildew on cucurbits, providing more effective control than older generation triazole fungicides. Importantly, this compound has also been identified as a potent fungicide against fungal strains that have developed resistance to Quinone outside Inhibitor (QoI) fungicides, suggesting a valuable role in resistance management strategies. Its efficacy against Botrytis cinerea has also been benchmarked against standard treatments.

Table 1: Comparative Efficacy of this compound Against Commercial Fungicides

Pathogen/DiseaseCropThis compound Efficacy (Relative)Commercial FungicideComparative Efficacy (Relative)Citation(s)
Plasmopara viticolaGrapevineHighAzoxystrobinComparable
Alternaria solaniSolanaceousSuperiorMancozebLess effective
Powdery MildewCucurbitsHighTriazole FungicidesSuperior
QoI-resistant strainsVariousPotentQoI FungicidesOutperforms (in resistant strains)
Botrytis cinereaStrawberryHighStandard TreatmentsComparable/Superior

Phenotypic Analysis of Fungal Responses to this compound Exposure

Phenotypic analysis provides insight into the direct impact of this compound on fungal cells. Exposure to this compound has been observed to induce significant alterations in fungal morphology and growth patterns. Specifically, studies have reported a marked inhibition of hyphal elongation and notable changes in spore morphology upon treatment. Furthermore, research indicates that this compound can affect cellular integrity, leading to alterations in cell wall structure and membrane permeability in susceptible fungal species. A reduction in conidiation, the process of asexual spore formation, has also been documented in some fungal exposures, suggesting an impact on reproductive capabilities. These phenotypic changes underscore this compound's mode of action at the cellular level.

Research Methodologies for Efficacy Evaluation

The evaluation of this compound's efficacy relies on standardized and robust research methodologies. In vitro bioassays are commonly employed to determine its fungicidal or fungistatic properties. These protocols typically involve agar (B569324) dilution methods where varying concentrations of this compound are incorporated into growth media. The inhibition of fungal growth or spore germination is then assessed to determine parameters such as the Minimum Inhibitory Concentration (MIC) or the EC50 (Effective Concentration 50%), which represents the concentration required to inhibit fungal growth by 50%.

For assessing disease control in a plant context, controlled greenhouse experiments and field trials are conducted. Disease index assessment is a key component of these studies, where the severity of symptoms on treated plants is quantified using established rating scales. These scales typically range from 0, indicating no disease symptoms, to 5 or higher, representing severe disease expression. Inoculation of plants is performed using standardized methods, such as applying spore suspensions or mycelial fragments of the target pathogen to leaves or stems, followed by incubation under controlled environmental conditions to promote disease development before this compound application and subsequent evaluation.

Compound List:

this compound

Azoxystrobin

Mancozeb

this compound

Structure Activity Relationship Sar Studies of Tebufloquin Analogs

Identification of Key Pharmacophoric Features for Fungicidal Activity

The fungicidal efficacy of Tebufloquin and its derivatives is intrinsically linked to specific molecular features that enable interaction with biological targets. Research indicates that modifications to the this compound structure can lead to compounds with superior or altered fungicidal profiles. Studies on quinoline (B57606) derivatives have highlighted that substitutions at the 5-position of the quinoline ring often result in enhanced bioactivities, with groups such as halogens, amino, aryl, heteroaryl, carbonyl, or amido moieties demonstrating promising antifungal and antibacterial effects researchgate.net. Furthermore, the presence of an alkene group within a thioether side chain has been identified as a feature that can significantly enhance antifungal activity in synthesized quinoline analogs nih.govscilit.com. These findings suggest that specific functional groups and their placement on the quinoline scaffold are critical determinants of fungicidal activity.

Impact of Quinoline Ring Substitutions on Bioactivity

The quinoline ring system is a privileged scaffold in medicinal chemistry and agrochemistry, offering multiple sites for derivatization that can profoundly influence biological activity. SAR studies have systematically explored various substitutions on the quinoline core of this compound analogs.

General Substitutions: Generally, modifications at the 5-position of the quinoline ring have been observed to enhance bioactivity researchgate.net. Research has also shown that substituting the 8-position of the quinoline ring, for instance, with a fluorine atom or a p-chlorophenoxy group, can lead to compounds with notable fungicidal activity nih.govresearchgate.net.

Specific Modifications:

8-Position Fluorination: Introducing a fluorine atom at the 8-position of the quinoline ring, as seen in the synthesis of fluorinated quinoline analogs derived from this compound, has yielded compounds with good antifungal activity nih.govdntb.gov.uamdpi.com. For example, compounds like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) and others (2e, 2f, 2k, 2n) exhibited over 80% inhibition against Sclerotinia sclerotiorum nih.govdntb.gov.uamdpi.com.

Ester/Carbonate Modifications at the 4-Position: When the ethyl ester group of this compound was modified by creating carbonate derivatives, some of these new compounds demonstrated higher fungicidal efficacy against Pyricularia oryzae compared to this compound itself hep.com.cn. This indicates that altering the functional group attached to the 4-position of the quinoline core can significantly impact activity.

Role of Fluorination in Modulating Biological Potency and Physicochemical Properties

Fluorine incorporation is a widely adopted strategy in agrochemical design due to its unique ability to modulate a compound's biological potency and physicochemical characteristics. The small atomic radius and high electronegativity of fluorine can alter electron distribution, lipophilicity, metabolic stability, and binding affinity to target enzymes nih.govsemanticscholar.orgresearchgate.net. Studies synthesizing fluorinated quinoline analogs based on this compound have consistently shown that these modifications can lead to enhanced antifungal activity nih.govdntb.gov.uamdpi.com. For instance, the presence of fluorine atoms in synthesized analogs often correlated with improved inhibition rates against various fungal pathogens nih.govdntb.gov.uamdpi.com. Beyond potency, fluorine substitution can also influence properties such as lipophilicity, which is critical for absorption and distribution within the plant or fungal organism researchgate.netacs.org.

Influence of Alkyl and Heterocyclic Moieties on Activity

Alkyl and heterocyclic moieties play a significant role in fine-tuning the biological activity of quinoline derivatives. The inclusion of aryl and heteroaryl groups at the 5-position of the quinoline ring has been associated with increased bioactivity researchgate.net. Furthermore, the introduction of perfluoropropan-2-yl groups has been explored, with some derivatives showing excellent fungicidal activity, even surpassing that of this compound against certain pathogens like Erysiphe graminis researchgate.netresearchgate.net. Modifications to the ester group, as seen in the carbonate derivatives of this compound, which inherently involve alkyl or aryl substituents linked via an oxygen atom, also demonstrated that these structural changes can lead to improved fungicidal performance hep.com.cn. The definition and incorporation of various alkyl and heterocyclic groups are fundamental to exploring the chemical space around the quinoline scaffold for optimal fungicidal properties google.com.

Correlation of Molecular Descriptors with Biological Outcomes

Understanding the relationship between a molecule's structural and physicochemical properties (molecular descriptors) and its biological activity is central to SAR studies. Various descriptors have been investigated to correlate with the fungicidal efficacy of this compound analogs.

Physicochemical Properties: Properties such as lipophilicity (e.g., ClogP) and electronic parameters are crucial. For example, a study found that compounds with a low total energy and a high ClogP exhibited higher activity against Pyricularia oryzae hep.com.cn. Lipophilicity is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) researchgate.net. Fluorination can modulate lipophilicity, with aromatic fluorination generally increasing it, while aliphatic fluorination can decrease it acs.org.

Electronic Properties: Density Functional Theory (DFT) calculations have provided insights into the electronic properties of quinoline derivatives, which can correlate with their bioactivity nih.govdntb.gov.ua. Frontier molecular orbitals (HOMO and LUMO) are often considered critical factors affecting bioactivity researchgate.netresearchgate.net.

Quantitative Descriptors: Molecular descriptors, which are numerical representations of chemical structures, are extensively used in Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity scielo.brtalete.mi.itnih.gov. These can include topological, electronic, and geometric descriptors talete.mi.it. For instance, descriptors related to molecular surface area and the presence of donor atoms have been explored in QSAR studies to correlate with biological outcomes mdpi.com.

Computational and Cheminformatics Approaches in Tebufloquin Research

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Tebufloquin) when bound to a second (a receptor, typically a protein target) to form a stable complex. mdpi.com This method is crucial for understanding the mechanism of action at an atomic level. In the context of this compound research, docking studies are employed to elucidate how the fungicide interacts with its target enzymes in pathogenic fungi.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Algorithms then calculate the most stable binding poses, ranked by a scoring function that estimates the binding affinity, often expressed in kcal/mol. mdpi.com Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov This information is vital for explaining the compound's activity and for rationally designing more potent analogs.

For instance, a hypothetical docking study of this compound and its analogs against a fungal respiratory chain enzyme could yield results similar to those shown in the table below. Such data helps identify which chemical modifications enhance binding affinity.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound-9.5Tyr88, Ser121, Phe210Hydrogen Bond, π-π Stacking
Analog A (4-Fluoro substitution)-9.9Tyr88, Ser121, Gly122, Phe210Hydrogen Bond, Halogen Bond, π-π Stacking
Analog B (4-Methoxy substitution)-9.7Tyr88, Ser121, Phe210, Met214Hydrogen Bond, Hydrophobic, π-π Stacking
Analog C (4-tert-Butyl substitution)-10.2Tyr88, Phe210, Leu213, Met214Hydrophobic, π-π Stacking

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and SAR Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com These methods provide deep insights into a molecule's stability, reactivity, and intermolecular interactions, which are fundamental to its biological activity. crimsonpublishers.com For this compound research, DFT is applied to elucidate the Structure-Activity Relationship (SAR), explaining how changes in molecular structure affect its fungicidal potency. nih.gov

DFT calculations can determine a range of electronic descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals relate to a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying positive (electron-poor) and negative (electron-rich) regions. The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack and hydrogen bonding interactions. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the reactivity of this compound and its analogs.

By calculating these properties for a series of this compound analogs, researchers can build quantitative models that correlate specific electronic features with observed antifungal activity, guiding the design of more effective compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-6.85-1.904.953.1
Analog A (4-Fluoro substitution)-6.95-2.054.904.5
Analog B (4-Methoxy substitution)-6.70-1.854.853.5
Analog C (4-tert-Butyl substitution)-6.80-1.884.923.3
Note: Values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds.

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, is a computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach is central to designing novel analogs of a lead compound like this compound. nih.gov The process begins with the creation of a "virtual library," a collection of digital molecules based on the this compound scaffold. This library can contain thousands to millions of derivatives, each with unique chemical modifications.

The screening process typically follows a hierarchical workflow:

Library Design: A virtual library is generated by systematically modifying the this compound core structure. Modifications can include adding different functional groups at various positions, guided by prior SAR data. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking is used to "screen" the entire virtual library against the target's binding site. nih.gov Compounds are ranked based on their predicted binding scores.

Filtering: The initial hits are filtered based on various criteria, such as physicochemical properties (e.g., molecular weight, lipophilicity) and drug-likeness rules (e.g., Lipinski's Rule of Five), to remove compounds with undesirable characteristics.

Hit Selection: The top-ranked compounds that pass the filtering stages are selected for chemical synthesis and subsequent in vitro biological testing.

This methodology allows for the rapid exploration of vast chemical space, prioritizing the synthesis of only the most promising this compound analogs and significantly enhancing the efficiency of the discovery pipeline.

Predictive Modeling for Biological Activity and ADMET within a Research Context

Various modeling techniques are used:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. researchgate.netresearchgate.net By building a QSAR model for this compound analogs, researchers can predict the fungicidal activity of newly designed compounds without needing to synthesize them first.

Machine Learning Models: Modern approaches use machine learning algorithms to build highly accurate predictive models for various ADMET properties. simulations-plus.com These models are trained on large datasets of known compounds to learn the complex relationships between molecular features and properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicities. aurigeneservices.com

These predictive models provide a comprehensive in silico profile of novel this compound analogs, allowing researchers to prioritize candidates that not only have high potency but also possess favorable ADMET characteristics suitable for further development.

ParameterPredicted Value for this compoundInterpretation
Human Intestinal Absorption (%)> 90%High probability of absorption from the gut.
Caco-2 Permeability (logPapp)> 0.9High permeability across intestinal cells.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Ames MutagenicityNon-mutagenicPredicted to be non-mutagenic.
Note: This table represents an illustrative ADMET profile generated by predictive research software.

Fungicide Resistance Dynamics and Management in Relation to Tebufloquin

Mechanisms of Fungal Resistance to Mitochondrial Inhibitors

Fungal pathogens can develop resistance to fungicides through various mechanisms, primarily involving alterations in the fungicide's target site or enhanced detoxification/efflux capabilities. For mitochondrial inhibitors like Tebufloquin, which target the cytochrome bc1 complex, specific genetic mutations are often implicated.

Target Site Mutations Affecting Cytochrome bc1 Complex

The cytochrome bc1 complex (Complex III) is a primary target for a class of fungicides known as Quinone Outside Inhibitors (QoIs). These fungicides bind to the Quinone 'outside' (Qo) site of the cytochrome b subunit within the complex, disrupting electron transfer and halting cellular respiration nih.govfrac.infoplos.orgmdpi.com. This compound is classified under FRAC Code U16 and is described as a 4-quinolyl-acetate that inhibits the cytochrome bc1 complex, with a proposed but not fully elucidated binding site. Notably, it is reported to not exhibit cross-resistance with conventional QoI fungicides that are affected by the G143A mutation frac.infofrac.info.

The most prevalent mechanism conferring resistance to QoI fungicides involves target site modification, specifically mutations within the CYTB gene, which encodes the cytochrome b protein nih.govfrac.inforesearchgate.net. The substitution of glycine (B1666218) by alanine (B10760859) at position 143 (G143A) is a well-documented mutation responsible for high-level resistance to many QoI fungicides across various fungal species nih.govfrac.inforesearchgate.net. Another identified mutation, phenylalanine to leucine (B10760876) at position 129 (F129L), has also been linked to reduced sensitivity to certain QoI fungicides nih.govfrac.info. The unique classification of this compound suggests that resistance to it may not be solely dependent on these common QoI resistance mutations, potentially involving different binding interactions or resistance mechanisms within the cytochrome bc1 complex frac.infofrac.info. In some fungal species, the structure of the CYTB gene may limit the occurrence of G143A mutations, or resistance may be supported by mechanisms other than direct target site modification nih.gov.

Efflux Pump Mechanisms and Detoxification Pathways

Beyond target site modifications, fungal pathogens can develop resistance through non-target site mechanisms, including the overexpression of efflux pumps and enhanced detoxification pathways mdpi.comnih.govplos.orgscielo.br. Efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families, actively transport fungicidal compounds out of the fungal cell, thereby reducing intracellular concentrations below toxic levels mdpi.comnih.govplos.orgscielo.brasm.org. The expression of these pumps can be upregulated through various genetic and regulatory pathways, sometimes influenced by mitochondrial activity mdpi.comtandfonline.comnih.gov.

While efflux pumps are a significant contributor to resistance against various fungicide classes, their direct impact on resistance development to QoI fungicides, including this compound, is considered less prominent compared to target-site mutations nih.govresearchgate.net. However, in a broader context of fungicide resistance, these mechanisms remain critical for fungal survival and adaptation. Detoxification pathways, involving the enzymatic degradation of fungicides, also contribute to a pathogen's ability to withstand chemical treatments mdpi.com.

Strategies for Mitigating Resistance Development in Research Settings

Effective resistance management is paramount to prolonging the utility of fungicides like this compound. Research settings play a crucial role in developing and validating these strategies.

Combination Strategies with Fungicides Possessing Different Modes of Action

A cornerstone of fungicide resistance management is the strategic use of fungicides with different modes of action (MOA) in mixtures or alternations frac.infonzpps.orgcroplife.co.za. This approach prevents the selection pressure for resistance to a single MOA by ensuring that a fungal population is simultaneously challenged by multiple biochemical pathways. The Fungicide Resistance Action Committee (FRAC) strongly recommends applying QoI fungicides, and by extension compounds targeting the same complex, in mixtures or alternations with fungicides from different FRAC groups frac.infonzpps.org. This strategy aims to maintain the efficacy of both components and delay the emergence of resistant strains. Academic studies have explored the potential of various fungicide combinations, including this compound, to overcome resistance, such as investigating their efficacy against fungal strains with known target-site mutations nih.gov. Limiting the total number of applications of a specific fungicide class per season and avoiding consecutive applications are also vital components of these strategies frac.infonzpps.orgcroplife.co.za.

Exploration of Novel this compound Analogs with Reduced Resistance Risk

The development of novel fungicide analogs is a proactive approach to combatting resistance. This compound itself represents an advancement, being a novel quinoline (B57606) fungicide with a unique classification (U16) that suggests a different binding interaction within the cytochrome bc1 complex compared to traditional QoIs. This distinction implies a potentially altered resistance profile, particularly concerning mutations common in QoI resistance frac.infofrac.info. Research continues to focus on synthesizing and evaluating new analogs of existing fungicides. The goal is to identify compounds that retain fungicidal activity while exhibiting reduced susceptibility to known resistance mechanisms or possessing inherently lower resistance risk due to novel binding sites or target interactions mdpi.com. Such research is critical for maintaining a robust arsenal (B13267) of effective antifungal agents.

Monitoring and Characterization of this compound-Resistant Fungal Strains in Academic Studies

Continuous monitoring of fungal populations for shifts in fungicide sensitivity is indispensable for effective resistance management. Academic studies are instrumental in this process, employing a range of techniques to detect and characterize resistance. While specific academic research detailing the monitoring and characterization of this compound-resistant fungal strains was not extensively detailed in the initial search, the general principles applied to other fungicides are applicable.

Monitoring typically involves in vitro sensitivity assays where fungal isolates collected from field or experimental settings are tested against varying concentrations of the fungicide nih.govapsnet.orgfao.org. These studies help identify shifts in minimum inhibitory concentrations (MICs) indicative of reduced sensitivity. Molecular techniques, such as polymerase chain reaction (PCR) and sequencing, are employed to detect specific genetic mutations in target genes, like the CYTB gene for QoI fungicides, which are known to confer resistance nih.gov.

Given this compound's unique classification (U16) and potential for different resistance mechanisms, monitoring efforts would likely need to focus on phenotypic resistance detection and potentially the identification of novel genetic markers or changes in the cytochrome bc1 complex that confer resistance. The Fungicide Resistance Action Committee (FRAC) plays a vital role in global fungicide resistance monitoring and provides recommendations for management strategies frac.infofrac.info. Academic research contributes by elucidating the genetic and biochemical basis of resistance, thereby informing these monitoring programs and guiding the development of robust resistance management plans for compounds like this compound nzpps.orgcroplife.co.zaapsnet.orgfao.orgmdpi.com.

Advanced Research Methodologies Applied to Tebufloquin

High-Throughput Screening Methodologies for Derivative Evaluation

High-throughput screening (HTS) serves as a cornerstone in the discovery and optimization of novel fungicides derived from a lead compound like tebufloquin. This methodology allows for the rapid, automated testing of large libraries of chemical compounds for their biological activity. In the context of this compound, HTS is instrumental in evaluating the antifungal efficacy of newly synthesized analogs or derivatives.

The process begins with the chemical synthesis of a diverse library of this compound derivatives, where specific parts of the molecule are systematically altered. nih.govresearchgate.net These modifications aim to enhance properties such as potency, spectrum of activity, or metabolic stability. Once the library is created, HTS platforms are employed to screen these compounds against a panel of relevant fungal phytopathogens. mdpi.com These assays are typically performed in a miniaturized format, such as 96-well or 384-well microtiter plates, enabling the simultaneous testing of thousands of compounds. nih.gov

The screening process measures the inhibitory effect of each derivative on fungal growth. researchgate.net Automated liquid handling systems dispense precise amounts of fungal spores, growth media, and the test compounds into the wells. After an incubation period, the fungal growth is quantified using methods like optical density measurements or fluorescence-based assays that measure cell viability. mdpi.com The data generated allows for the identification of "hits"—derivatives that show significant antifungal activity, often superior to the original this compound molecule. nih.gov

Subsequent structure-activity relationship (SAR) studies are then conducted on these hits to understand how specific chemical modifications influence their fungicidal power. researchgate.net This iterative process of synthesis, screening, and analysis accelerates the discovery of next-generation fungicides with improved performance characteristics. nih.govnih.gov

Derivative CompoundTarget FungusInhibition Rate (%) at 50 µg/mLComparison to this compound
Compound 2gR. solani80.8Higher (this compound: 69.7%)
Compound 2nC. arachidicola60.0Higher (this compound: 37.5%)
Compound 2nB. cinerea57.7Slightly Higher (this compound: 56.7%)
Compound 2fP. capsici58.1Same (this compound: 58.1%)
Compound 2eF. oxysporum45.0Slightly Higher (this compound: 42.9%)

Isotope Labeling Techniques for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.govnih.gov By replacing one or more atoms in the this compound molecule with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can track the compound and its breakdown products (metabolites) through complex biochemical pathways. nih.govcreative-proteomics.com This approach provides unambiguous insights into how fungi or host organisms metabolize the fungicide. dntb.gov.ua

The methodology involves synthesizing isotopically labeled this compound and introducing it to the biological system of interest, such as a fungal culture or a test animal. nih.gov Over time, samples are collected and analyzed using highly sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These instruments can differentiate between the labeled and unlabeled molecules based on their mass difference, allowing for the precise identification and quantification of this compound and its metabolites. monash.edu

This technique helps to:

Identify Metabolites: By tracking the isotopic signature, researchers can identify novel metabolites that might otherwise go undetected. monash.edu

Map Metabolic Pathways: The appearance of the label in various downstream compounds reveals the specific enzymatic reactions and pathways involved in this compound's degradation. nih.govnih.gov

Determine Rates of Metabolism (Flux): By measuring the rate at which the labeled compound is converted into its metabolites, scientists can quantify the metabolic flux through different pathways. creative-proteomics.com

The information gained from these studies is crucial for understanding the compound's persistence, potential for bioaccumulation, and the mechanisms by which fungi might detoxify it, leading to resistance.

TechniquePrincipleApplication to this compound ResearchInformation Gained
Stable Isotope Labeling with Mass Spectrometry (MS)This compound is synthesized with stable isotopes (e.g., ¹³C, ¹⁵N). After administration to a biological system, MS detects the mass shift in metabolites containing the isotopes.Tracing the biotransformation of this compound in fungal cells or animal models.Identification of metabolic products, elucidation of degradation pathways. dntb.gov.ua
Stable Isotope Resolved Metabolomics (SIRM)Combines isotope labeling with metabolomics to provide a global view of how this compound affects the entire metabolic network. nih.govAssessing the broader metabolic impact of this compound on fungal physiology beyond direct degradation pathways.Reveals secondary metabolic disruptions and off-target effects.
Metabolic Flux Analysis (MFA)Uses isotope labeling data to quantify the rates of metabolic reactions in a network. creative-proteomics.comDetermining how quickly this compound is metabolized and which pathways are most active in its detoxification.Quantitative understanding of metabolic resistance mechanisms.

Genetic Engineering Approaches in Fungal Models to Study this compound Action and Resistance

Genetic engineering, particularly with the advent of CRISPR-Cas9 technology, has revolutionized the study of fungicide action and resistance. mdpi.comnih.gov These tools allow for precise and targeted modifications of the fungal genome, enabling researchers to investigate the specific genes and pathways that interact with this compound. nih.gov

To study this compound's mode of action, researchers can use gene knockout techniques. By systematically deleting specific genes in a model fungus, such as Magnaporthe oryzae (the rice blast fungus), scientists can identify the molecular target of the fungicide. nih.govmdpi.com If deleting a particular gene renders the fungus highly sensitive or, conversely, completely resistant to this compound, it strongly suggests that the protein encoded by that gene is either the direct target of the compound or a critical component of the target pathway. mdpi.com

Conversely, to study resistance mechanisms, genetic engineering can be used to:

Overexpress Genes: Genes suspected of conferring resistance (e.g., those encoding efflux pumps or detoxifying enzymes) can be overexpressed to confirm their role.

Introduce Specific Mutations: If resistance in field isolates is linked to specific mutations in a target gene, these mutations can be replicated in a susceptible lab strain to verify their effect.

Gene Silencing (RNAi): RNA interference can be used to temporarily reduce the expression of specific genes to study their contribution to this compound tolerance. researchgate.net

These approaches provide definitive evidence for the genetic basis of a fungicide's efficacy and the mechanisms by which fungi evolve to overcome it, guiding the development of strategies to mitigate resistance. isaaa.org

Genetic Engineering TechniqueDescriptionApplication in this compound Research
CRISPR-Cas9 Gene KnockoutPrecise deletion or disruption of a target gene in the fungal genome. nih.govIdentify the specific gene/protein that is the molecular target of this compound. Validate potential resistance genes.
Gene OverexpressionIntroduction of additional copies of a gene or placing it under a stronger promoter to increase its protein product.Confirm if increased expression of a specific gene (e.g., an efflux pump) leads to this compound resistance.
Site-Directed MutagenesisIntroducing specific point mutations into a gene of interest.Recreate mutations found in resistant field strains to confirm their role in reducing this compound efficacy.
RNA Interference (RNAi)Silencing of gene expression by introducing double-stranded RNA corresponding to the target gene sequence. researchgate.netTemporarily reduce the function of specific genes to assess their importance in the this compound response.

Advanced Microscopy Techniques for Cellular and Subcellular Effects

Advanced microscopy techniques provide a visual window into the cellular and subcellular effects of this compound on fungal pathogens. These methods allow researchers to observe morphological changes, determine the compound's location within the cell, and monitor dynamic processes in real-time. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is a key tool in this area. It uses a focused laser beam to scan a specimen, creating high-resolution, optically sectioned images that can be reconstructed into a 3D view. nih.gov By tagging this compound with a fluorescent molecule, CLSM can be used to pinpoint its subcellular localization. nih.govfrontiersin.org For example, it could reveal whether the compound accumulates in the mitochondria, nucleus, or cell wall, providing critical clues about its mechanism of action. mpg.de

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of ultrastructural changes within the fungal cell. mdpi.comnih.gov Researchers can use TEM to examine the effects of this compound on organelles. For example, studies on other fungicides have shown effects like the thickening of hyphal cell walls, extensive vacuolization, accumulation of lipid bodies, and degeneration of the cytoplasm, all of which can be meticulously documented with TEM. nih.govsci-hub.seresearchgate.net

Live-Cell Imaging combines microscopy with time-lapse recording to observe the dynamic response of living fungal cells to this compound treatment. nih.gov This can capture processes like the disruption of hyphal growth, spore germination, or the induction of cell death programs over time.

Microscopy TechniquePrincipleInformation Obtained on this compound's Effects
Confocal Laser Scanning Microscopy (CLSM)Uses a laser to excite fluorophores and a pinhole to reject out-of-focus light, providing high-resolution optical sections. nih.govPrecise subcellular localization of fluorescently-tagged this compound (e.g., in mitochondria, nucleus). Visualization of its impact on specific labeled organelles. mpg.de
Transmission Electron Microscopy (TEM)A beam of electrons is transmitted through an ultra-thin specimen to form an image, revealing fine ultrastructural details. nih.govHigh-resolution analysis of morphological changes in organelles, cell walls, and membranes induced by this compound. mdpi.comnih.gov
Scanning Electron Microscopy (SEM)Scans the surface of a specimen with a focused beam of electrons to produce images of the surface topography.Observation of changes to the external morphology of fungal structures, such as irregular hyphal swelling or excessive branching. nih.gov
Live-Cell Imaging / Time-Lapse MicroscopyRepeatedly capturing images of living cells over time to create a video of cellular processes. nih.govDynamic monitoring of fungal response to this compound, including inhibition of growth, spore germination, and the progression of cell death.

Design and Utilization of Specific Animal Models for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Before a fungicide can be considered for wider application, its behavior within a living organism must be understood. Preclinical animal models, primarily rodents (mice and rats), are essential for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies. bohrium.comwuxiapptec.comwuxiapptec.com These studies are critical for bridging the gap between in vitro activity and in vivo efficacy. nih.govresearchgate.net

Pharmacokinetics (PK) describes what the body does to the drug. wuxiapptec.com In a typical PK study, this compound is administered to rodents, and blood and tissue samples are collected at various time points. nih.govnih.gov Analysis of these samples determines key parameters such as:

Absorption: How much of the compound enters the bloodstream and how quickly.

Distribution: Where the compound travels in the body and its concentration in different tissues.

Metabolism: How the compound is chemically altered or broken down by the body.

Excretion: How the compound and its metabolites are eliminated from the body.

Pharmacodynamics (PD) describes what the drug does to the body or, in this case, to the infecting pathogen within the body. nih.gov PD studies aim to correlate the concentration of this compound at the site of infection with its antifungal effect. mdpi.com This often involves using an animal infection model, where rodents are first infected with a target fungus and then treated with this compound. The relationship between the drug exposure (derived from PK data) and the reduction in fungal burden is then established.

The integration of PK and PD data (PK/PD modeling) is a powerful tool for optimizing dosing regimens and predicting the efficacy of the compound under different scenarios. bohrium.comnih.gov

Study TypeAnimal ModelObjectiveKey Parameters Measured
Pharmacokinetics (PK)Rats, Mice wuxiapptec.comTo characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. wuxiapptec.comBioavailability, Half-life (t½), Volume of distribution (Vd), Clearance (CL), Peak concentration (Cmax). nih.gov
Pharmacodynamics (PD)Infection models (e.g., immunocompromised mice infected with a target fungus). bohrium.comTo relate this compound concentration to its antifungal effect in a living system.Minimum Inhibitory Concentration (MIC), PK/PD indices (e.g., AUC/MIC, Cmax/MIC).
Tissue DistributionRatsTo determine the concentration of this compound and its metabolites in various organs and tissues over time.Tissue-to-plasma concentration ratios.
Acute/Chronic ToxicityRodents (mice, rats), RabbitsTo assess the potential for adverse effects following single or repeated exposure to this compound.Maximum Tolerated Dose (MTD), No-Observed-Adverse-Effect Level (NOAEL).

Future Research Directions and Academic Translational Perspectives

Exploration of New Chemical Space for Tebufloquin-Inspired Molecules

The chemical structure of this compound serves as a valuable starting point for the design and synthesis of novel molecules with potentially enhanced or altered biological activities. Research efforts are directed towards exploring the "chemical space" around the this compound scaffold, which involves systematically modifying its structure to understand structure-activity relationships (SAR) researchgate.netdntb.gov.uascilit.com. By synthesizing and evaluating analogs, scientists aim to identify derivatives with improved fungicidal potency, broader spectrum of activity, or reduced environmental impact. For instance, studies have synthesized novel perfluoropropan-2-yl-based quinoline (B57606) derivatives utilizing this compound as a lead compound, with some analogs demonstrating superior activity against Erysiphe graminis compared to this compound itself researchgate.net. Similarly, fluorinated quinoline analogs inspired by this compound have shown significant antifungal activity, with SAR analysis indicating that the presence of an alkene group in a thioether side chain can enhance efficacy dntb.gov.uascilit.com. These investigations into this compound's SAR are crucial for guiding the rational design of next-generation fungicides and other bioactive compounds.

Deeper Elucidation of Undiscovered Mechanisms and Off-Targets

While this compound is an established fungicide, a comprehensive understanding of its precise molecular mechanism of action and potential off-target effects remains an active area of research. Current knowledge suggests it may act as a respiratory inhibitor affecting the mitochondrial electron transport system jst.go.jpnih.govfujifilm.com. However, further detailed studies are needed to pinpoint specific protein targets and metabolic pathways. Investigating resistance mechanisms that fungal pathogens might develop against this compound is also critical for its long-term efficacy and for informing the design of new compounds that can overcome such resistance. Elucidating potential off-target interactions with non-target organisms or biological processes is also a vital aspect of future research to ensure the safety and sustainability of this compound and its derivatives.

Integration of Multi-Omics Data in Understanding this compound's Biological Impact

The application of multi-omics approaches, such as transcriptomics, proteomics, and metabolomics, offers a powerful means to gain a holistic understanding of this compound's biological impact at a systems level nih.govresearchgate.net. By analyzing changes in gene expression, protein abundance, and metabolic profiles in response to this compound treatment, researchers can uncover intricate molecular pathways involved in fungal growth, development, and stress responses. Such integrated analyses can reveal previously unknown mechanisms of action, identify key regulatory nodes, and provide deeper insights into how fungi adapt or respond to the fungicide. For example, multi-omics profiling has been employed to understand the mechanisms of action of other bioactive compounds, revealing complex metabolic networks and cellular changes nih.govnih.gov. Applying these techniques to this compound research could significantly advance our understanding of its fungicidal activity and potential resistance mechanisms.

Potential for this compound Scaffolds in Other Research Applications (e.g., Antimicrobial, Antiviral Research, excluding human clinical focus)

The quinoline scaffold, represented by this compound, is known for its diverse biological activities beyond fungicidal action. Research is exploring the potential of this compound-inspired structures in other areas, such as antimicrobial and antiviral research, excluding direct human clinical applications. Quinoline derivatives have demonstrated broad-spectrum biological properties, including antibacterial, antimalarial, and anticancer activities researchgate.netresearchgate.net. Studies investigating the antibacterial potential of quinoline derivatives suggest that modifications to the quinoline core can yield compounds with significant activity against various bacterial strains researchgate.netresearchgate.net. Furthermore, the exploration of quinoline-based compounds for antiviral applications is an ongoing field, with some derivatives showing promise against certain viruses researchgate.netmdpi.com. While this compound itself is primarily a fungicide, its core structure could be a valuable starting point for discovering novel agents with antimicrobial or antiviral properties for non-human applications or as research tools.

Methodological Advancements in Fungicide Research Inspired by this compound Studies

Research into this compound and its analogs has contributed to broader methodological advancements in fungicide discovery and development. The synthesis of novel quinoline derivatives, guided by SAR studies, exemplifies the application of medicinal chemistry principles in agrochemical research researchgate.netdntb.gov.uascilit.com. Furthermore, the development of high-throughput screening (HTS) technologies has been instrumental in accelerating the identification of potential fungicide candidates nih.govjocpr.compharmtech.comevotec.comresearchgate.net. This compound research can serve as a case study for optimizing HTS assays, developing robust screening libraries, and employing computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of more effective compounds dntb.gov.uascilit.comhep.com.cn. The exploration of chemical space using techniques like scaffold hopping, inspired by successful drug discovery paradigms, can also be applied to fungicide research, potentially leading to the identification of novel chemical entities with desirable properties mdpi.comcresset-group.comrsc.orgnih.gov.

Compound Name List:

this compound

Ipflufenoquin

Flometoquin

Ciprofloxacin

Pyriofenone

Quinoxyfen (B1680402)

Oxolinic acid

Q & A

Q. How should researchers address potential biases in preclinical this compound studies?

  • Methodological Answer : Implement blinding during data collection and analysis. Use randomization software (e.g., Research Randomizer) for animal/cell treatment groups. Adhere to ARRIVE guidelines for reporting in vivo experiments .

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